molecular formula C20H25NO5 B11208992 Diethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208992
M. Wt: 359.4 g/mol
InChI Key: DORWLHZILIZNBV-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in the treatment of hypertension and cardiovascular diseases

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction. This reaction is a multi-component condensation process that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used.

Scientific Research Applications

3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include:

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 4-(4-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO5/c1-5-24-15-10-8-14(9-11-15)18-16(19(22)25-6-2)12-21(4)13-17(18)20(23)26-7-3/h8-13,18H,5-7H2,1-4H3

InChI Key

DORWLHZILIZNBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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